molecular formula C20H22N2O4 B1392634 3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1242971-50-1

3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B1392634
M. Wt: 354.4 g/mol
InChI Key: GQNPTTYTFSDIEG-UHFFFAOYSA-N
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Description

3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization and Material Science

One significant application of compounds related to 3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is in the field of polymerization and material science. Researchers have explored the use of similar bicyclo[2.2.1]hept-5-ene derivatives in the creation of homo- and copolymers with various functional groups. These polymers have been prepared with high yields using palladium catalysts, demonstrating the potential of these compounds in developing new materials with unique properties (Reinmuth et al., 1996).

Photoresist Materials

Compounds structurally similar to the queried chemical have also been synthesized and characterized for their application as 193 nm photoresist materials. These alicyclic polymers, derived from co- and terpolymers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and related compounds, demonstrate the potential of these chemicals in lithographic applications, offering high glass transition temperatures and solubility in common organic solvents (Okoroanyanwu et al., 1998).

Organic Synthesis and Heterocyclic Compounds

In the realm of organic synthesis, related compounds have been utilized in the preparation of condensed 1,3-oxazines and other heterocyclic structures. These studies underscore the versatility of bicyclo[2.2.1]hept-5-ene derivatives in synthesizing complex organic compounds, which could have implications in pharmaceutical research and material chemistry (Stájer et al., 2004).

Catalysis and Polymerization

Furthermore, research into the catalytic properties of compounds similar to the queried chemical has revealed their efficacy in the addition polymerization of functionalized norbornenes. This highlights their potential role as catalysts in the production of functionalized polymers, which can be used in various industrial applications (Kang & Sen, 2004).

properties

IUPAC Name

3-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-16-3-1-2-15-14-6-11(9-22(15)16)8-21(10-14)19(24)17-12-4-5-13(7-12)18(17)20(25)26/h1-5,11-14,17-18H,6-10H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNPTTYTFSDIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4C5CC(C4C(=O)O)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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